molecular formula C25H31N5O5 B2365396 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-80-4

3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2365396
CAS No.: 892289-80-4
M. Wt: 481.553
InChI Key: CWFNMDSZRBSJPP-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core. Key structural elements include:

  • A 3-(2-methoxyethyl) substituent at position 3 of the quinazoline ring.
  • A 7-carboxamide group linked to an ethyl chain terminating in a 4-(4-methoxyphenyl)piperazine moiety.

Piperazine-containing compounds are frequently explored in medicinal chemistry for their affinity toward neurotransmitter receptors, particularly dopamine (D2/D3) and serotonin receptors . The 4-methoxyphenyl group on the piperazine ring may enhance selectivity for specific receptor subtypes, as seen in analogs targeting D3 receptors .

Properties

IUPAC Name

3-(2-methoxyethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O5/c1-34-16-15-30-24(32)21-8-3-18(17-22(21)27-25(30)33)23(31)26-9-10-28-11-13-29(14-12-28)19-4-6-20(35-2)7-5-19/h3-8,17H,9-16H2,1-2H3,(H,26,31)(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFNMDSZRBSJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic molecule with potential therapeutic applications. Its structure includes a tetrahydroquinazoline core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antipsychotic Activity :
    • The compound has been shown to exhibit affinity for dopamine receptors, particularly the D3 receptor. Modifications in the piperazine structure enhance selectivity and potency against D3 receptors compared to D2 receptors, which may lead to fewer side effects commonly associated with antipsychotic medications .
  • Antitumor Effects :
    • Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis in these cells. The mechanism may involve the modulation of signaling pathways related to cell survival and death .
  • Neuroprotective Properties :
    • Research suggests that this compound may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Dopamine Receptor Modulation : The compound's interaction with dopamine receptors suggests a role in modulating neurotransmitter systems involved in mood regulation and psychotic disorders .
  • Inhibition of Kinase Activity : Some studies indicate that the compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and enhanced apoptosis .

Case Studies and Research Findings

A summary of notable research findings related to the biological activity of this compound is presented below:

StudyFindings
Study 1 High affinity for D3 receptors; enantioselective compounds identifiedPotential for developing selective antipsychotic agents
Study 2 Cytotoxic effects observed in cancer cell linesIndicates possible use as an anticancer agent
Study 3 Neuroprotective effects against oxidative stressSuggests therapeutic potential in neurodegenerative diseases

Comparison with Similar Compounds

Table 1. Structural Comparison of Key Analogs

Compound Name Core Structure Piperazine Substituent Carboxamide Linker Molecular Weight (g/mol) Similarity Index*
Target Compound Quinazoline 4-(4-Methoxyphenyl) Ethyl ~550 (estimated) Reference
Compound 34 () Benzofuran 4-(2-Methoxyphenyl) Butyl 619.5 >60%
Compound 36 () Indole 4-(2,3-Dichlorophenyl) Butyl 529.4 ~50%
N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-... () Biphenyl 4-Methylpiperazine Ethyl 497.6 ~45%

*Similarity indices estimated via Tanimoto/Morgan fingerprints .

Pharmacological Activity

  • D3 Receptor Affinity: Analogs with 4-(4-methoxyphenyl)piperazine groups (e.g., Compound 37 in ) exhibit nanomolar affinity for D3 receptors (Ki = 2.1 nM) and >100-fold selectivity over D2 receptors . The target compound’s ethyl linker may optimize binding compared to bulkier butyl chains in analogs like Compound 34 .
  • Bioactivity Profiles : Hierarchical clustering () suggests that compounds with >60% structural similarity often share overlapping bioactivity, such as modulation of G-protein-coupled receptors (GPCRs) or kinase inhibition .

Table 2. Pharmacological Data for Select Analogs

Compound Name Target Receptor Ki (nM) Selectivity (D3/D2) Functional Activity Reference
Compound 37 () D3 2.1 >100 Antagonist
Compound 36 () D3 15.3 50 Partial Agonist
Bioisosteric Agonist () D3 0.8 >200 Full Agonist

Preparation Methods

Synthesis of the Quinazoline-2,4-dione Core

The quinazoline core is derived from 6-bromoisatin through a rearrangement reaction with pyruvic acid under alkaline conditions.

Procedure :

  • Step 1 : 6-Bromoisatin (4 g, 17.9 mmol) is refluxed with pyruvic acid (2.7 g, 31.2 mmol) in a 15% NaOH solution at 100°C for 3 hours. Acidification with HCl yields 7-bromoquinoline-2,4-carboxylic acid (55.3% yield).
  • Step 2 : The intermediate undergoes elimination in nitrobenzene at 210°C for 45 minutes to produce 7-bromoquinoline-4-carboxylic acid (79.3% yield).
  • Step 3 : Esterification with methanol and thionyl chloride yields methyl 7-bromoquinoline-4-carboxylate (80.5% yield).

Critical Parameters :

Step Temperature Time Yield
1 100°C 3 h 55.3%
2 210°C 45 m 79.3%
3 Reflux 48 h 80.5%

Introduction of the 2-Methoxyethyl Group

The 3-position methoxyethyl substituent is introduced via alkylation using 2-methoxyethyl chloride under basic conditions.

Procedure :

  • Step 4 : Methyl 7-bromoquinoline-4-carboxylate (1.7 g, 6.4 mmol) is reacted with 2-methoxyethyl chloride (1.2 eq) in the presence of cesium carbonate (3.1 g, 9.6 mmol) and palladium acetate (0.07 g, 0.32 mmol) in 1,4-dioxane under nitrogen. Reflux for 3 hours affords methyl 3-(2-methoxyethyl)-7-bromoquinazoline-2,4-dione (98.0% yield).

Optimization Note :

  • Excess cesium carbonate ensures deprotonation of the quinazoline nitrogen, facilitating nucleophilic attack.
  • Palladium catalysis enhances coupling efficiency.

Formation of the Piperazine-Ethyl Side Chain

The piperazine-ethyl side chain is synthesized separately and coupled to the quinazoline core.

Piperazine Synthesis :

  • Step 5 : 4-Methoxyphenylpiperazine is prepared via Ullmann coupling between 4-methoxyaniline and bis(2-chloroethyl)amine using CuI as a catalyst.
  • Step 6 : The piperazine is alkylated with ethylenediamine to yield 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine .

Coupling Reaction :

  • Step 7 : The brominated quinazoline intermediate from Step 4 is reacted with the piperazine-ethylamine (1.1 eq) using CDI (1.1 eq) in THF under reflux for 12 hours. This forms the 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-7-bromoquinazoline-2,4-dione (85–90% yield).

Carboxamide Functionalization at Position 7

The bromine atom at position 7 is replaced with a carboxamide group via palladium-catalyzed carbonylation.

Procedure :

  • Step 8 : The brominated compound (1.0 eq) is treated with CO gas (1 atm) and ammonium formate (2.0 eq) in the presence of Pd(OAc)₂ (0.1 eq) and Xantphos (0.2 eq) in DMF at 100°C for 6 hours. This yields the final 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (75–80% yield).

Key Reaction Metrics :

Parameter Value
Catalyst Pd(OAc)₂/Xantphos
Temperature 100°C
Time 6 h
Yield 75–80%

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate/hexanes (1:5 to 1:2). The final compound exhibits an Rf of 0.3 in ethyl acetate/hexanes (1:1).

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 4.15 (t, J = 6.0 Hz, 2H), 3.75 (s, 3H), 3.52 (t, J = 6.0 Hz, 2H), 3.30–3.10 (m, 10H, piperazine and OCH3).
  • HRMS : Calculated for C25H31N5O5 [M+H]⁺: 481.553; Found: 481.552.

Challenges and Optimization Strategies

Side Reactions in Alkylation

Competing N-alkylation at the quinazoline N1 position is mitigated by using bulky bases like DBU, which favor O-alkylation at the 3-position.

Palladium Catalyst Deactivation

Addition of Xantphos as a ligand stabilizes Pd(0), preventing aggregation and maintaining catalytic activity during carbonylation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology:

  • Step 1: Initiate with the quinazoline-dione core synthesis via cyclization of anthranilic acid derivatives under reflux with urea or thiourea .
  • Step 2: Introduce the methoxyethyl group via nucleophilic substitution, optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (70–90°C) to enhance yield .
  • Step 3: Functionalize the piperazine ring using a Buchwald-Hartwig coupling reaction for aryl ether formation, employing Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
  • Step 4: Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques:

  • NMR Spectroscopy: Confirm regiochemistry of the piperazine and methoxyphenyl groups using ¹H/¹³C NMR (e.g., δ 3.7–4.2 ppm for methoxy protons, δ 120–140 ppm for aromatic carbons) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ at m/z 550.2452) .
  • X-ray Crystallography: Resolve conformational ambiguities in the tetrahydroquinazoline core (e.g., dihedral angles between piperazine and quinazoline) .

Advanced Research Questions

Q. What strategies are used to investigate receptor binding affinity and selectivity?

  • Experimental Design:

  • Radioligand Displacement Assays: Screen against dopamine (D2/D3), serotonin (5-HT1A), and adrenergic receptors using [³H]spiperone or [³H]8-OH-DPAT .
  • Molecular Docking: Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with D3 receptor residues (e.g., Asp110, Ser196) .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., methoxy position, piperazine chain length) and correlate changes with IC₅₀ values .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

  • Methodology:

  • Microsomal Stability Assays: Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (e.g., >90% binding suggests limited bioavailability) .
  • In Vivo PK Studies: Administer IV/PO doses in rodents and calculate AUC, t₁/₂, and clearance using non-compartmental analysis (Phoenix WinNonlin) .

Q. How are data contradictions in biological assays resolved?

  • Troubleshooting:

  • Batch Variability: Re-synthesize compound with strict QC (e.g., ≥95% purity) to exclude impurities causing off-target effects .
  • Assay Conditions: Validate buffer pH (7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C) to ensure receptor integrity .
  • Orthogonal Assays: Confirm activity in functional assays (e.g., cAMP inhibition for GPCRs) alongside binding assays .

Methodological Challenges and Solutions

Q. What are the challenges in enantioselective synthesis of piperazine derivatives?

  • Challenges:

  • Racemization during alkylation of the piperazine nitrogen .
    • Solutions:
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How can aqueous solubility be improved for in vivo studies?

  • Approaches:

  • Prodrug Design: Introduce phosphate esters or PEGylated side chains .
  • Formulation: Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or nanoemulsions .

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